molecular formula C5H7BO3 B1421849 (2-Methylfuran-3-yl)boronic acid CAS No. 1053182-85-6

(2-Methylfuran-3-yl)boronic acid

Cat. No. B1421849
CAS RN: 1053182-85-6
M. Wt: 125.92 g/mol
InChI Key: MTBAJDRMFOCUIH-UHFFFAOYSA-N
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Description

“(2-Methylfuran-3-yl)boronic acid” is a chemical compound with the molecular weight of 125.92 . It is also known by its IUPAC name "2-methyl-3-furylboronic acid" .


Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7BO3/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 . This code provides a standard way to encode the molecular structure of this compound, making it easier for researchers to share and compare data.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They can also be used in the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties may depend on the conditions under which the compound is stored and used.

Scientific Research Applications

Boronic Acid in Catalysis and Organic Synthesis

One of the key applications of boronic acids, including variants like (2-Methylfuran-3-yl)boronic acid, is in catalysis and organic synthesis. Boronic acids are used as catalysts in various organic reactions, like the aza-Michael addition of hydroxamic acid to quinone imine ketals, which can be implemented in a highly enantioselective manner. This discovery has opened new pathways for producing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

Boronic acids, including this compound, are important in the development of fluorescent chemosensors for detecting biological active substances. These sensors have applications in disease diagnosis and prevention, detecting various substances like carbohydrates, L-dopamine, and ions (Huang et al., 2012).

Biomedical Applications

Boronic acid-containing polymers are valuable in biomedical applications, such as treating various diseases including HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them useful in creating new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications

The ability of boronic acids to interact with diols and Lewis bases makes them useful in various sensing applications. These include biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Material Synthesis

Boronic acids are used as building blocks for complex molecular architectures, aiding in the construction of macrocycles, cages, dendritic structures, and polymers. This highlights their versatility in material synthesis (Severin, 2009).

Responsive Polymeric Materials

Boronic acid-decorated polymers are significant in the development of responsive materials, such as glucose sensors and autonomous drug delivery systems. These materials respond to environmental changes like pH and sugar concentrations (Vancoillie & Hoogenboom, 2016).

Electrochemical Sensing

Boronic acids, including this compound, are employed in electrochemical sensors for detecting biological analytes. This is due to their ability to bind with diols and interact with Lewis bases (Li, Zhu, Marken, & James, 2015).

Safety and Hazards

While specific safety and hazard information for “(2-Methylfuran-3-yl)boronic acid” was not found, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in the synthesis of biologically active molecules, separation technologies, and the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.

Mechanism of Action

Target of Action

The primary target of (2-Methylfuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in the SM cross-coupling reaction . The reaction proceeds via two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the organic halide or pseudohalide. In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of complex organic molecules by joining chemically differentiated fragments . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its chemical instability in aqueous environments.

Result of Action

The result of the action of this compound in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules, contributing to various areas of organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are known to be only marginally stable in water . Additionally, the compound’s reactivity in the SM cross-coupling reaction can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of a base .

properties

IUPAC Name

(2-methylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBAJDRMFOCUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679054
Record name (2-Methylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1053182-85-6
Record name (2-Methylfuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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